7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Key structural elements include:
- N-[(4-Methylphenyl)methyl] carboxamide: Introduces aromaticity and lipophilicity, which may modulate receptor binding or solubility.
- 6-Imino and 2-oxo groups: These polar functionalities facilitate hydrogen bonding, impacting crystal packing and stability .
Its synthesis likely involves multi-step cyclization and functionalization, analogous to methods used for related tricyclic systems (e.g., spiro compounds in ), though specific pathways remain undocumented in the provided evidence. Structural characterization would employ X-ray crystallography (via SHELX or WinGX ) and spectroscopic techniques (IR, UV-Vis) .
Properties
IUPAC Name |
7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-27-19(24)17(22(29)25-13-16-9-7-14(2)8-10-16)12-18-21(27)26-20-15(3)6-5-11-28(20)23(18)30/h5-12,24H,4,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIWSTJPUMXMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired structure. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imino and oxo groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-... (CAS: 371212-22-5)
Key Differences :
Spiro Compounds from
- Heterocyclic cores: Benzothiazole and dimethylaminophenyl groups.
- Synthetic methods : Multi-component cyclization reactions, though the target compound’s tricyclic system may require stricter stereochemical control.
- Characterization : Both use IR and UV-Vis, but the target’s structural complexity necessitates advanced crystallographic tools (e.g., ORTEP-3 for 3D visualization) .
Physicochemical Properties
Crystallographic and Computational Insights
- Crystal Packing: The target’s 4-methylbenzyl group may engage in edge-to-face aromatic interactions, while its imino and oxo groups form extended hydrogen-bonded networks, as seen in Etter’s graph-set analysis .
- Software Utilization : SHELXL is preferred for refining such complex structures due to its robustness in handling high-resolution data , while WinGX aids in data integration and visualization .
Biological Activity
The compound 7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry and biological applications. Its unique tricyclic structure and diverse functional groups suggest a variety of biological activities, particularly in cancer treatment and antimicrobial properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 474.5 g/mol. The intricate triazatricyclo framework contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases and enzymes that are crucial for cell proliferation and survival. Studies have demonstrated that it can disrupt key signaling pathways associated with cancer growth.
Case Study Example:
In vitro studies have shown that the compound inhibits the proliferation of Jurkat T cells with an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.
Antimicrobial Activity
The compound also displays promising antimicrobial properties , potentially inhibiting microbial enzymes critical for bacterial growth. This activity suggests its application in developing new antibiotics or antimicrobial agents.
Research Findings:
In laboratory settings, this compound has been shown to effectively inhibit the growth of several bacterial strains, indicating its potential role in treating infections caused by resistant bacteria.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction: It may interact with receptors that modulate immune responses, enhancing the body’s ability to fight tumors or infections.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-imino-11-methyl-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca | Contains oxolan group enhancing solubility | |
| Ethyl 11-methyl-6-(4-nitrobenzoyl)imino | Features nitro group for different reactivity | |
| 6-imino-11-methyl-N-(2-phenyletheyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca | Larger phenyl substituent affecting biological activity |
These compounds illustrate how structural modifications can influence biological activity and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
